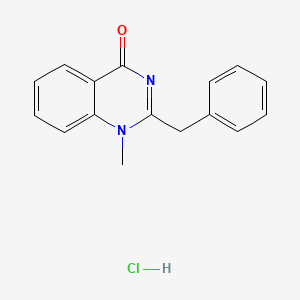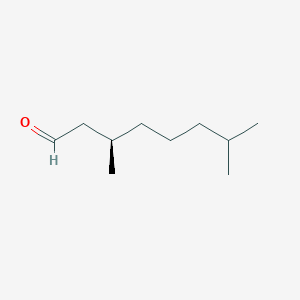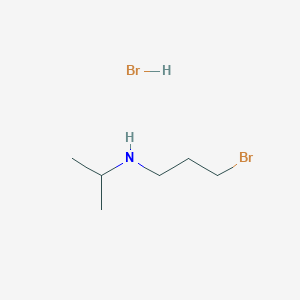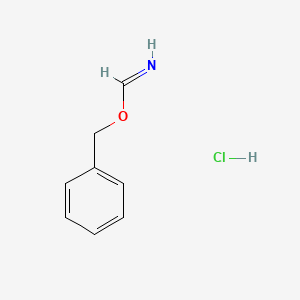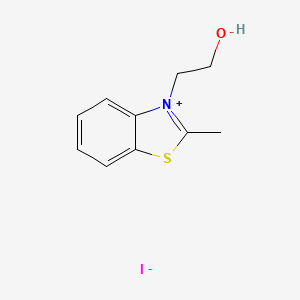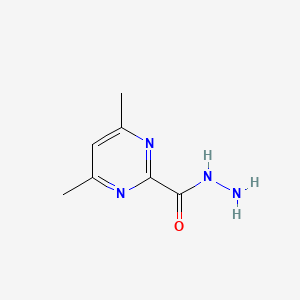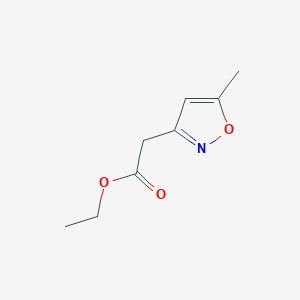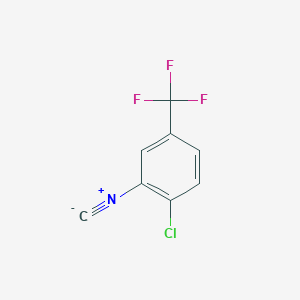
2-Chloro-5-(trifluoromethyl)phenyl isocyanide
Vue d'ensemble
Description
“2-Chloro-5-(trifluoromethyl)phenyl isocyanide” is an organic compound that belongs to the class of trifluoromethylbenzenes . It is a clear colorless to white liquid .
Synthesis Analysis
The synthesis of “2-Chloro-5-(trifluoromethyl)phenyl isocyanide” can be achieved from Triphosgene and 3-Amino-4-chlorobenzotrifluoride .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-(trifluoromethyl)phenyl isocyanide” is C8H3ClF3NO . The InChI Key is WEPYOPYMWSHRIW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.4880-1.4930 @ 20°C . It has a density of 1.48 g/mL at 25 °C .Applications De Recherche Scientifique
Utility in Antibacterial and Parasiticidal Agents
2-Chloro-5-(trifluoromethyl)phenyl isocyanide, among other isocyanides, has been noted for its utility as antibacterial and parasiticidal agents. This particular class of compounds has also shown activity as central nervous system depressants, indicating a broad range of potential applications in biomedical research (Simon, Langley, & Bradshaw, 1981).
In Coordination Chemistry
The coordination and reactivity of phenyl isocyanides, including derivatives like 2-chloro-5-(trifluoromethyl)phenyl isocyanide, have been extensively studied in the field of coordination chemistry. These studies focus on understanding the behavior of these compounds when interacting with various metal ions, which is crucial for the development of new materials and catalysts (Facchin et al., 2002).
Interaction with Metal Ions
Research has also been conducted on the interaction of similar isocyanides with different metal ions across various oxidation states. These studies help in understanding the fundamental aspects of metal-ligand interactions, which are pivotal in fields like catalysis and material science (E. H. and Imhof, 1997).
Synthesis of Novel Compounds
Isocyanides such as 2-chloro-5-(trifluoromethyl)phenyl isocyanide play a significant role in the synthesis of various novel compounds. These compounds have diverse applications ranging from pharmaceuticals to materials science. For instance, the trimerization of related isocyanides has been explored for creating unique chemical structures (Uno et al., 1996).
Application in Organic Synthesis
The reaction of phenyl isocyanides with other chemical groups has been a subject of study for their potential applications in organic synthesis. These reactions can lead to the formation of new chemical entities with potential applications in various industries (Kobayashi et al., 2009).
Catalytic Applications
Isocyanides, including 2-chloro-5-(trifluoromethyl)phenyl isocyanide, have been explored for their potential catalytic applications. The understanding of their behavior in catalytic systems can lead to the development of more efficient and selective catalysts (Tobisu et al., 2010).
Safety and Hazards
“2-Chloro-5-(trifluoromethyl)phenyl isocyanide” is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
1-chloro-2-isocyano-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXVYUXPQFHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenyl isocyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3273985.png)
![2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3273992.png)
![4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide](/img/structure/B3273998.png)

![9-Phenyl-7H-benzo[c]carbazole](/img/structure/B3274017.png)
